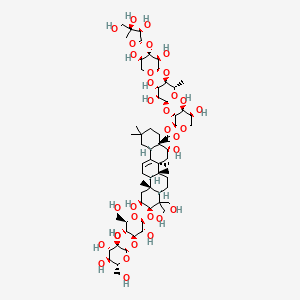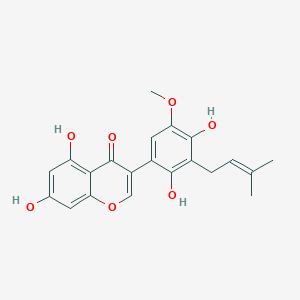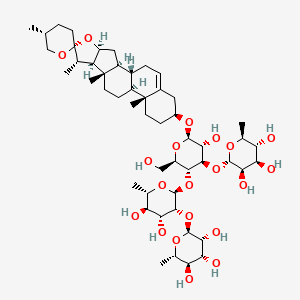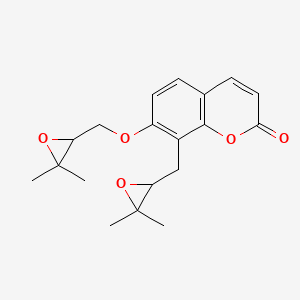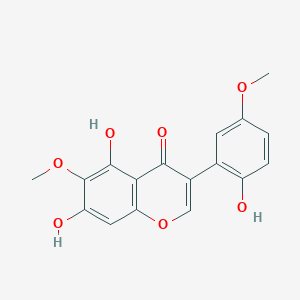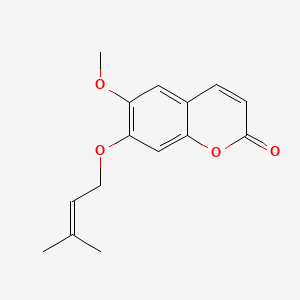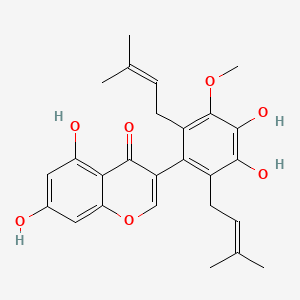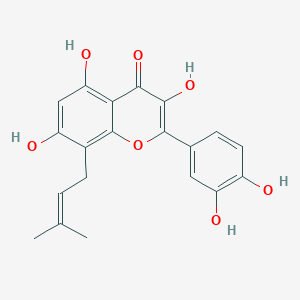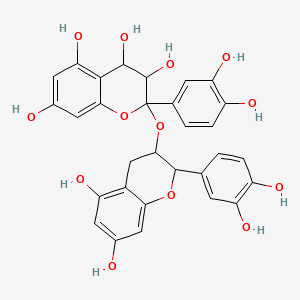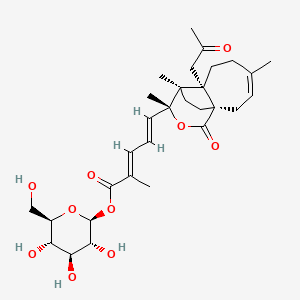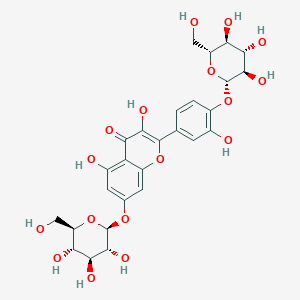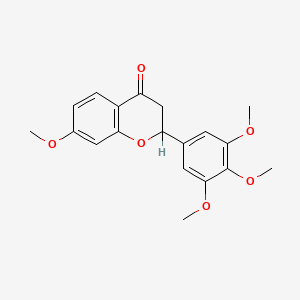
7,3',4',5'-Tetramethoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,3’,4’,5’-Tetramethoxyflavanone is a type of polymethoxyflavones (PMFs) that can be isolated from M. exotica . It possesses various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular formula of 7,3’,4’,5’-Tetramethoxyflavanone is C19H20O6 . The molecule contains a total of 47 bonds. There are 27 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 5 ethers (aromatic) .Aplicaciones Científicas De Investigación
Application in Food Preservation
7,3’,4’,5’-Tetramethoxyflavanone can be found in citrus peels, which are rich in flavonoids . The drying process of citrus peels can increase the content of this compound, which can be beneficial for food preservation . Specifically, hot air drying (HAD) at 90℃ resulted in the highest content of 7,3’,4’,5’-Tetramethoxyflavanone .
Vasorelaxation Activity
7,3’,4’,5’-Tetramethoxyflavanone has been associated with vasorelaxation activity . It has been found to cause relaxation of aortic rings with endothelium pre-contracted with phenylephrine . This suggests potential applications in cardiovascular health and treatment of hypertension .
Antioxidant Properties
Flavonoids, including 7,3’,4’,5’-Tetramethoxyflavanone, are known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases such as heart disease and cancer .
Anti-inflammatory Activity
Flavonoids like 7,3’,4’,5’-Tetramethoxyflavanone also exhibit anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in managing conditions like arthritis and asthma .
Anticancer Potential
Research has suggested that flavonoids may have anticancer properties . While more research is needed, 7,3’,4’,5’-Tetramethoxyflavanone could potentially be used in cancer prevention or treatment strategies .
Anti-aging Effects
Flavonoids are also known for their anti-aging effects . They can help protect the skin from the damaging effects of the sun and environmental pollutants, potentially slowing down the aging process .
Propiedades
IUPAC Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKYQSRIQIJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4',5'-Tetramethoxyflavanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

